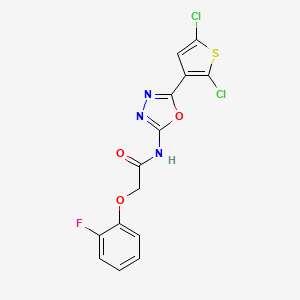

![molecular formula C24H26N4O3 B2794696 6-(2,4-二氧代吡唑啉-3-基)-N-[2-(1H-吲哚-3-基)乙基]己酰胺 CAS No. 896383-11-2](/img/no-structure.png)

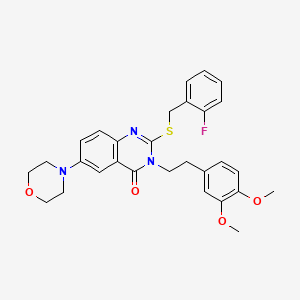

6-(2,4-二氧代吡唑啉-3-基)-N-[2-(1H-吲哚-3-基)乙基]己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和抗菌活性

- 抗菌和抗真菌特性: 某些衍生物,如取代的吲哚基噻二唑和喹唑啉酮基噻二唑衍生物,已被合成,并显示出显着的抗菌活性。例如,取代的吲哚基噻二唑衍生物和取代的喹唑啉酮基噻二唑衍生物的合成和抗菌活性已证明对细菌菌株具有有效的作用,一些化合物优于安比西林和加替沙星等参考药物 (Singh et al., 2010)。

抗癌潜力

- 抗癌活性: 10-((1H-吲哚-3-基)亚甲基)-7-芳基-7,10-二氢-5H-苯并[h]噻唑并[2,3-b]喹唑啉-9(6H)-酮等新化合物对癌细胞系显示出有希望的抗癌活性,包括 MCF-7(乳腺癌)和 HepG2 (肝癌),一些衍生物比标准药物多柔比星显示出更好的疗效 (Gali et al., 2014)。

抗炎和镇痛作用

- 非甾体类抗炎和镇痛剂: 已探索了 2-(3-甲基-7-取代-2-氧代喹喔啉基)-5-(芳基)-1,3,4-恶二唑等衍生物作为非甾体类抗炎和镇痛剂的潜力,在体内模型中表现出有希望的活性 (Wagle et al., 2008)。

抗惊厥特性

- 抗惊厥剂: 喹唑啉并苯并噻唑已被确定为具有抗惊厥特性的稠合药效团。特定的衍生物在对强直和阵挛性癫痫发作的实验模型中显示出显着的活性,表明它们在癫痫治疗中的潜在应用,而没有明显的细胞毒性或肝毒性 (Ugale et al., 2012)。

作用机制

Target of Action

It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.

Result of Action

It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide' involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in methanol and add 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation to occur.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours to reduce the resulting imine to the corresponding amine.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain the target compound." ] } | |

CAS 编号 |

896383-11-2 |

分子式 |

C24H26N4O3 |

分子量 |

418.497 |

IUPAC 名称 |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |

InChI |

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |

InChI 键 |

FQKWMQPOAUZANS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

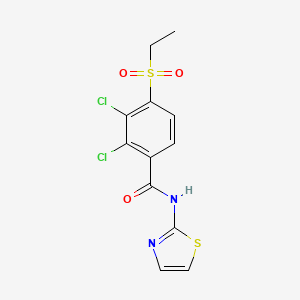

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

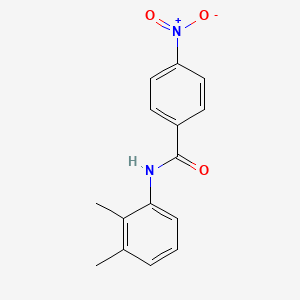

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)

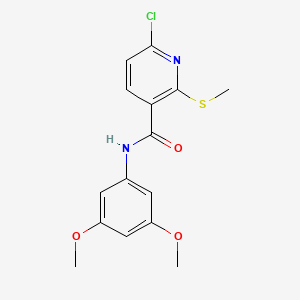

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)